Teslexivir hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

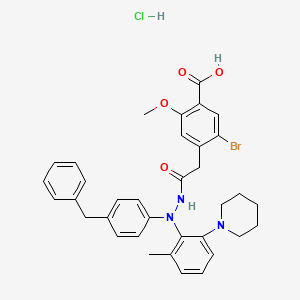

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H37BrClN3O4 |

|---|---|

Molecular Weight |

679.0 g/mol |

IUPAC Name |

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid;hydrochloride |

InChI |

InChI=1S/C35H36BrN3O4.ClH/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36;/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42);1H |

InChI Key |

PYDPVYMURKJIIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Teslexivir Hydrochloride: A Technical Guide to the Inhibition of HPV E1/E2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Papillomavirus (HPV) infection is a significant global health concern, with high-risk types being the primary cause of cervical and other anogenital cancers. The replication of the viral genome is a critical step in the HPV life cycle and is dependent on the interaction between two viral proteins: the E1 helicase and the E2 transcription factor. This interaction represents a key therapeutic target for the development of antiviral agents. Teslexivir hydrochloride (formerly known as BTA074 and AP611074) is a small molecule inhibitor designed to disrupt the HPV E1/E2 protein-protein interaction, thereby inhibiting viral DNA replication.[1][2][3] Although the clinical development of teslexivir was discontinued after Phase II trials for anogenital warts due to not meeting the primary endpoint, the mechanism of targeting the E1/E2 complex remains a promising avenue for anti-HPV drug discovery.[4] This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting the HPV E1/E2 interaction, with a focus on the principles applicable to this compound.

The Critical Role of the E1/E2 Interaction in HPV Replication

The replication of the circular, double-stranded DNA genome of HPV is initiated by the coordinated action of the viral proteins E1 and E2, along with host cell replication machinery.

-

E1 Protein: The E1 protein is a DNA helicase, an enzyme essential for unwinding the viral DNA at the origin of replication to initiate DNA synthesis.[2][5] It also possesses ATPase activity to power this process.[6]

-

E2 Protein: The E2 protein is a multi-functional protein that acts as a transcriptional regulator and is crucial for the initiation of viral DNA replication.[5][7] A key function of E2 is to recognize and bind to specific sites within the viral origin of replication and subsequently recruit the E1 helicase to this site.[7][8] This recruitment is mediated by a direct protein-protein interaction between the N-terminal transactivation domain (TAD) of E2 and the E1 helicase.[6][8][9]

The formation of a ternary complex between E1, E2, and the viral origin of replication is the foundational step for the assembly of the replication machinery and subsequent viral genome amplification.[7] Disruption of the E1-E2 interaction is therefore a highly specific and attractive strategy for inhibiting HPV replication.[10]

Proposed Mechanism of Action of this compound

Based on the available information and the general mechanism of similar inhibitors, this compound is proposed to act as an antagonist of the E1-E2 protein-protein interaction.[1] The primary mechanism involves the binding of the small molecule to a pocket on the surface of the E2 transactivation domain, the same region that interacts with the E1 helicase.[8][9] This binding event sterically hinders the association of E1 with E2, thereby preventing the recruitment of the E1 helicase to the viral origin of replication.[6] Consequently, the initiation of viral DNA replication is blocked.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Quantitative Data on E1/E2 Interaction Inhibitors

While specific quantitative data for this compound is not publicly available, studies on other small molecule inhibitors of the HPV E1-E2 interaction provide a framework for the expected potency. Compounds from different chemical series have been identified with varying activities.

| Compound Class | Target HPV Type(s) | Assay Type | Potency (IC50/EC50) | Reference |

| Indandiones | HPV11 | E1-E2 Interaction ELISA | Low µM | [8] |

| Piperidine Derivatives | HPV11 | E1-E2 Interaction Assay | Low nM | [9] |

| Piperidine Derivatives | HPV11 | Cellular DNA Replication Assay | ~1 µM | [9] |

Experimental Protocols for Characterizing E1/E2 Inhibitors

A series of biochemical and cell-based assays are employed to identify and characterize inhibitors of the HPV E1-E2 interaction. The following are detailed methodologies for key experiments.

E1-E2 Interaction Assays

4.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is a high-throughput method to screen for and quantify the inhibition of the E1-E2 interaction.

-

Principle: A recombinant E1 or E2 protein is immobilized on a microtiter plate. The binding partner protein, which is tagged (e.g., with biotin or a FLAG epitope), is then added in the presence or absence of the test compound. The extent of binding is quantified using an enzyme-conjugated antibody or streptavidin that recognizes the tag, followed by the addition of a chromogenic or fluorogenic substrate.

-

Protocol:

-

Coat a 96-well plate with purified recombinant HPV E2 protein overnight at 4°C.

-

Wash the plate to remove unbound protein.

-

Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.

-

Add serial dilutions of the test compound (e.g., this compound) to the wells.

-

Add a fixed concentration of biotinylated recombinant HPV E1 protein to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound E1 and compound.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the IC50 value from the dose-response curve.

-

4.1.2. Scintillation Proximity Assay (SPA)

This is a homogeneous radioactive assay that can be used to measure the E1-E2 interaction.

-

Principle: One of the interacting proteins (e.g., E1) is coupled to SPA beads. The other protein (e.g., E2) is radiolabeled (e.g., with ³⁵S-methionine). When the radiolabeled protein binds to the protein on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant in the bead to produce light, which is then detected.

-

Protocol:

-

Couple purified anti-E1 antibody to SPA beads.

-

Incubate the antibody-coupled SPA beads with purified recombinant E1 protein.

-

In a microplate, combine the E1-bound SPA beads, ³⁵S-labeled in vitro translated E2 protein, and serial dilutions of the test compound.

-

Incubate the mixture to allow for protein-protein interaction.

-

Measure the light output using a scintillation counter.

-

A decrease in signal indicates inhibition of the E1-E2 interaction.

-

Cell-Based HPV DNA Replication Assay

This assay measures the ability of a compound to inhibit HPV DNA replication in a cellular context.

-

Principle: Cells are co-transfected with expression vectors for HPV E1 and E2 proteins, along with a plasmid containing the HPV origin of replication. The replication of the origin-containing plasmid is then quantified in the presence or absence of the test compound.

-

Protocol:

-

Seed cells (e.g., U2OS or C33A) in a multi-well plate.

-

Co-transfect the cells with expression plasmids for HPV E1, HPV E2, and an HPV origin-containing reporter plasmid (e.g., expressing luciferase).

-

After transfection, treat the cells with various concentrations of the test compound.

-

After a set incubation period (e.g., 48-72 hours), harvest the cells.

-

Isolate low molecular weight DNA (containing the replicated plasmids).

-

Quantify the amount of replicated plasmid DNA using methods such as:

-

Southern Blotting: Using a probe specific to the origin-containing plasmid.

-

Quantitative PCR (qPCR): Using primers specific to the origin-containing plasmid.

-

Luciferase Assay: If a luciferase reporter plasmid is used, measure the luciferase activity, which correlates with the amount of replicated plasmid.[11]

-

-

Determine the EC50 value of the compound for inhibiting viral DNA replication.

-

Conclusion

Targeting the interaction between the HPV E1 and E2 proteins is a well-validated strategy for the development of anti-HPV therapeutics. This compound exemplifies this approach by acting as a small molecule inhibitor of this critical protein-protein interaction. While the clinical development of teslexivir has been discontinued, the foundational mechanism of action and the experimental methodologies used to characterize such inhibitors remain highly relevant for ongoing and future drug discovery efforts in the field of HPV. The in-depth understanding of the E1-E2 interaction and the availability of robust screening and characterization assays provide a strong basis for the development of new and effective treatments for HPV-related diseases.

References

- 1. Teslexivir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What are HPV E1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are HPV E2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. BioCentury - Vaxart's teslexivir misses in Phase II for anogenital warts [biocentury.com]

- 5. Identification of several high-risk HPV inhibitors and drug targets with a novel high-throughput screening assay | PLOS Pathogens [journals.plos.org]

- 6. Small Molecule Inhibitors of Human Papillomavirus Protein - Protein Interactions [benthamopen.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Identification of Potential Antagonists Targeting the HPV16 E2-E1 Interaction: A Step Toward Novel Therapeutics for Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Cell-Based Screening Assay for HPV Inhibitor [icosagen.com]

The Discovery and Development of Vixotrigine (BIIB074): A Novel Voltage-Gated Sodium Channel Blocker for Neuropathic Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vixotrigine (formerly BIIB074) is an investigational, orally administered, non-opioid analgesic that acts as a voltage- and use-dependent voltage-gated sodium channel (NaV) blocker.[1] This technical guide provides a comprehensive overview of the discovery and development history of vixotrigine, its mechanism of action, and a detailed summary of its preclinical and clinical evaluation for the treatment of chronic neuropathic pain conditions, including small fiber neuropathy (SFN) and trigeminal neuralgia (TGN).[2][3] Quantitative data from key clinical trials are presented in tabular format, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic agent.

Discovery and Development History

The journey of vixotrigine from laboratory to clinical investigation involves several key milestones and corporate transitions.

-

Origins at GlaxoSmithKline: Vixotrigine was originally synthesized and developed by GlaxoSmithKline (GSK) under the code name GSK1014802.[4]

-

Acquisition by Convergence Pharmaceuticals: The compound was later acquired by Convergence Pharmaceuticals, a company specializing in the development of novel analgesics, where it was known as CNV1014802.[3]

-

Acquisition by Biogen: In 2015, Biogen acquired Convergence Pharmaceuticals for $675 million, adding vixotrigine (now designated BIIB074) to its neurology pipeline.[5]

-

Clinical Development: Biogen has since advanced the clinical development of vixotrigine, conducting Phase 2 and Phase 3 trials for various neuropathic pain indications.[5][6]

Mechanism of Action

Vixotrigine exerts its analgesic effect by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons, including pain-sensing nociceptors.[1]

Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels are a family of transmembrane proteins that play a fundamental role in nerve impulse conduction.[7] In neuropathic pain states, certain subtypes of sodium channels, such as NaV1.7, are upregulated and become hyperexcitable, contributing to the spontaneous firing of nociceptive neurons and the perception of pain.[8]

Use-Dependent and State-Dependent Blockade

Vixotrigine is characterized as a use-dependent and state-dependent sodium channel blocker.[9][10] This means it preferentially binds to and blocks sodium channels that are in a frequently firing (use-dependent) or inactivated (state-dependent) state.[9][11] This mechanism of action is thought to confer selectivity for the hyperexcitable neurons involved in pathological pain signaling, while having less effect on normally firing neurons, potentially leading to a better safety and tolerability profile compared to non-selective sodium channel blockers.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of vixotrigine at the cellular level.

Clinical Development Program

Vixotrigine has been evaluated in several clinical trials for different neuropathic pain conditions.

Phase 2 CONVEY Study in Small Fiber Neuropathy

One of the key studies for vixotrigine was the Phase 2 CONVEY trial (NCT03339336), which assessed its efficacy and safety in patients with pain associated with small fiber neuropathy (SFN), either idiopathic or related to diabetes mellitus.[12][13]

The CONVEY study was a placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study.

-

Screening and Washout: Participants underwent a screening period of up to 5 weeks, followed by a 5-day washout period from any prohibited pain medications.[13]

-

Open-Label Run-in: All participants entered a 4-week open-label period where they received vixotrigine.[13]

-

Randomization: Responders from the open-label phase (those who experienced a predefined level of pain reduction) were then randomized in a 1:1:1 ratio to receive one of two doses of vixotrigine (200 mg or 350 mg twice daily) or placebo for a 12-week double-blind treatment period.[10]

-

Follow-up: A 4-week follow-up period concluded the study.[13]

The following diagram illustrates the workflow of the CONVEY clinical trial.

The primary endpoint of the CONVEY study was the change from baseline in the mean Average Daily Pain (ADP) score at week 12 of the double-blind period.

| Treatment Group | Change from Baseline in ADP Score (LS Mean ± SE) | p-value vs. Placebo |

| Placebo | - | - |

| Vixotrigine 200 mg BID | -0.85 ± 0.43 | 0.050 |

| Vixotrigine 350 mg BID | -0.17 ± 0.43 | 0.70 |

| Data from the CONVEY Phase 2 Study.[10] |

The 200 mg twice-daily dose of vixotrigine met the primary endpoint, demonstrating a statistically significant reduction in pain compared to placebo.[10] The 350 mg dose, however, did not show a statistically significant difference from placebo on the primary endpoint.[10]

Vixotrigine was generally well-tolerated in the CONVEY study. The most common adverse events (AEs) reported during the open-label period (incidence ≥ 2.5%) were dizziness, headache, vertigo, and nausea. The majority of AEs were mild to moderate in severity.

Studies in Trigeminal Neuralgia

Vixotrigine has also been investigated for the treatment of trigeminal neuralgia (TGN), a debilitating neuropathic pain condition affecting the face.[2][6] A Phase 2a randomized withdrawal study showed that vixotrigine was effective in reducing the number of paroxysms (sudden attacks of pain) in patients with TGN.[3] Phase 3 studies (SURGE-1 and SURGE-2) were initiated but later withdrawn by the sponsor.[4]

Preclinical Data

Preclinical studies in animal models of neuropathic pain demonstrated the analgesic potential of vixotrigine. In a chronic constriction injury (CCI) model, oral administration of vixotrigine significantly reversed mechanical allodynia.[3] These promising preclinical findings supported the advancement of vixotrigine into clinical development.

Conclusion

Vixotrigine (BIIB074) represents a novel, non-opioid approach to the management of neuropathic pain. Its unique mechanism of action as a use-dependent and state-dependent voltage-gated sodium channel blocker offers the potential for targeted analgesia with an improved safety profile. While clinical trial results have been mixed, with the lower dose showing efficacy in small fiber neuropathy, further investigation is needed to fully delineate its therapeutic potential and optimal dosing for various chronic pain conditions. The development of vixotrigine highlights the ongoing efforts to find effective and safe alternatives to traditional pain medications.

References

- 1. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]

- 2. Vixotrigine - Wikipedia [en.wikipedia.org]

- 3. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vixotrigine - Biogen - AdisInsight [adisinsight.springer.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biopharmadive.com [biopharmadive.com]

- 9. drughunter.com [drughunter.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. hra.nhs.uk [hra.nhs.uk]

Teslexivir Hydrochloride: A Deep Dive into its Selective Inhibition of HPV 6 and 11

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teslexivir hydrochloride (BTA074) is a potent antiviral agent demonstrating notable selectivity for low-risk Human Papillomavirus (HPV) types 6 and 11, the primary causative agents of condyloma acuminata (genital warts). This technical guide elucidates the core mechanism of teslexivir's action, focusing on its role as a selective inhibitor of the critical protein-protein interaction between the viral E1 and E2 proteins. This interaction is an essential step for viral DNA replication. This document provides a comprehensive overview of the available data on its selectivity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. While specific comparative IC50 values for teslexivir across a broad panel of HPV types are not widely published, the existing literature strongly supports its selective activity against HPV 6 and 11 over high-risk HPV types.

Mechanism of Action: Targeting the HPV E1-E2 Interaction

The replication of the HPV genome is a complex process that relies on the orchestration of viral and host cellular machinery. Two viral proteins, E1 and E2, are central to the initiation of viral DNA replication. The E1 protein is a DNA helicase that unwinds the viral DNA, and the E2 protein is a multifunctional protein that, among other roles, facilitates the recruitment of E1 to the viral origin of replication.

This compound functions as a small molecule inhibitor of the protein-protein interaction between the E1 and E2 proteins of HPV.[1][2][3] By binding to the E2 protein, teslexivir prevents the formation of the E1-E2 complex, which is a prerequisite for the assembly of the replication initiation complex at the viral origin.[1][2] This disruption effectively halts viral DNA replication and, consequently, the production of new virions.

Selectivity for HPV 6 and 11

A key characteristic of teslexivir and its class of inhibitors is their selectivity for low-risk HPV types 6 and 11 over high-risk HPV types, such as HPV 16 and 18, which are associated with cervical cancer. This selectivity is attributed to specific amino acid differences in the E2 protein between low-risk and high-risk HPV types. Research has indicated that the binding of these inhibitors is sensitive to the amino acid present at a specific position in the E2 transactivation domain. In HPV 11, this residue is a histidine, whereas in many high-risk HPV types, it is a tyrosine. This structural difference is believed to be a key determinant of the observed selectivity.

Quantitative Data

| Compound Class/Activity | HPV Type | Reported Value | Reference |

| E1-E2 Interaction Inhibition | HPV 11 | Low Nanomolar | [1] |

| Cellular DNA Replication Assay | HPV 11 | ~1 µM (EC50) | [1] |

| Activity against High-Risk HPV | e.g., HPV 16, 18 | Not active | [2] |

This table represents data for the class of indandione-based E1-E2 inhibitors to which teslexivir belongs. Specific values for teslexivir are not detailed in the cited literature.

Experimental Protocols

The determination of teslexivir's activity and selectivity has been based on several key in vitro and cell-based assays. The following are detailed methodologies for these critical experiments.

E1-E2 Interaction Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of a compound on the binding of HPV E1 and E2 proteins.

-

Objective: To measure the dose-dependent inhibition of the HPV E1-E2 protein-protein interaction by this compound.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) format is used where one of the viral proteins is immobilized on a microplate, and the binding of the other protein is detected using a specific antibody.

-

Methodology:

-

Plate Coating: 96-well microplates are coated with purified recombinant HPV E2 protein and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) to prevent non-specific binding.

-

Compound Incubation: Serial dilutions of this compound are prepared and added to the wells, followed by the addition of purified recombinant HPV E1 protein. The plates are incubated to allow for the interaction between E1 and E2.

-

Detection: After washing, a primary antibody specific to the E1 protein is added to the wells. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Transient HPV DNA Replication Assay (Luciferase-based)

This cell-based assay measures the ability of a compound to inhibit HPV DNA replication in a cellular context.

-

Objective: To determine the EC50 of this compound for the inhibition of HPV DNA replication in cultured cells.

-

Principle: A reporter plasmid containing the HPV origin of replication and a luciferase gene is co-transfected into cells along with expression vectors for the HPV E1 and E2 proteins. The replication of the reporter plasmid leads to an increase in the number of luciferase gene copies and a corresponding increase in luciferase activity. Inhibition of replication results in a decrease in luciferase signal.

-

Methodology:

-

Cell Culture: Human epithelial cells (e.g., C33A) are seeded in 96-well plates.

-

Transfection: Cells are co-transfected with three plasmids:

-

An expression vector for HPV E1.

-

An expression vector for HPV E2.

-

A reporter plasmid containing the HPV origin of replication upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: Following transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for plasmid replication and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The EC50 value is determined by plotting the percentage of replication inhibition against the logarithm of the compound concentration.

-

Conclusion

This compound represents a targeted antiviral approach for the treatment of infections caused by low-risk HPV types 6 and 11. Its mechanism of action, the inhibition of the essential E1-E2 protein-protein interaction, provides a clear rationale for its antiviral activity. The available data strongly support the selectivity of this class of inhibitors for HPV 6 and 11, a feature that is advantageous for minimizing off-target effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of teslexivir and other novel anti-HPV agents. Further studies providing comprehensive quantitative data on the selectivity profile of teslexivir across a wider range of HPV genotypes would be of significant value to the research and drug development community.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Remdesivir (formerly GS-5734)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (marketed as Veklury) is a broad-spectrum antiviral agent that has demonstrated in vitro and in vivo activity against a range of viral pathogens, including members of the Coronaviridae family such as SARS-CoV-2, SARS-CoV, and MERS-CoV, as well as filoviruses like the Ebola virus.[1][2] Developed by Gilead Sciences, it is a nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of remdesivir, detailing its mechanism of action, metabolic fate, and the experimental methodologies used in its evaluation.

Pharmacodynamics: The Molecular Basis of Antiviral Activity

Remdesivir's therapeutic effect is rooted in its ability to disrupt viral replication. As a prodrug, it is bioactivated within host cells to its pharmacologically active form, an adenosine triphosphate (ATP) analog (GS-443902).[3][4]

Mechanism of Action

The active metabolite of remdesivir, GS-443902, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[5] By mimicking endogenous ATP, it is incorporated into the nascent viral RNA strand during replication.[6] This incorporation leads to delayed chain termination, effectively halting the synthesis of viral RNA and preventing the virus from multiplying.[7] A key feature of remdesivir is its ability to evade proofreading by the viral exoribonuclease (ExoN), ensuring the persistence of the chain termination.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the intracellular conversion of remdesivir and its subsequent inhibition of viral RNA synthesis.

In Vitro Antiviral Activity

The antiviral potency of remdesivir has been evaluated in various in vitro systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized in the table below.

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.77 | [2] |

| SARS-CoV-2 | Vero E6 | 23.15 | [2] |

| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | [2] |

| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | [2] |

| MERS-CoV | Calu3 2B4 | 0.025 | [8] |

| Ebola Virus | HeLa | 0.07 - 0.14 | [2] |

Pharmacokinetics: The Journey of Remdesivir Through the Body

Remdesivir is administered intravenously due to significant first-pass metabolism that would otherwise limit its bioavailability. Its pharmacokinetic profile is characterized by rapid distribution and conversion to its metabolites.

Absorption and Distribution

Following intravenous administration, remdesivir is rapidly distributed into tissues. It is moderately bound to human plasma proteins (88-94%).[9] In non-human primate studies, radiolabeled remdesivir or its metabolites were detected in various tissues, including the testes, epididymis, eyes, and brain, within four hours of a 10 mg/kg dose.[10]

Metabolism and Excretion

Remdesivir is extensively metabolized. The primary metabolic pathway involves hydrolysis by esterases (such as carboxylesterase 1) and cathepsin A to form the intermediate alanine metabolite, GS-704277.[4][11] This is followed by cleavage of the phosphoramidate bond to yield the nucleoside monophosphate (GS-441524-MP), which is then phosphorylated to the active triphosphate form (GS-443902).[3] Dephosphorylation of the monophosphate form leads to the major circulating metabolite, GS-441524.[3]

Excretion is primarily through the kidneys, with about 74% of a dose recovered in the urine, largely as the metabolite GS-441524 (49%), and a smaller portion as unchanged remdesivir (10%).[11] Approximately 18% of the dose is eliminated in the feces.[11]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for remdesivir and its primary metabolites in humans.

| Parameter | Remdesivir | GS-441524 | GS-704277 | Reference |

| Tmax (hours) | ~0.67 | ~3.7 | ~0.75 | [1][11] |

| Elimination Half-life (t½) | ~1 hour | ~27 hours | ~1.3 hours | [11] |

| Plasma Protein Binding | 88-94% | <20% | N/A | [3][9] |

Experimental Protocols

The characterization of remdesivir's pharmacokinetic and pharmacodynamic properties has been achieved through a variety of rigorous experimental methodologies.

Quantification of Remdesivir and its Metabolites in Plasma

A common method for the quantitative analysis of remdesivir and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: A typical protocol involves a simple protein precipitation step where a small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like methanol or acetonitrile containing an internal standard.[12]

-

Chromatographic Separation: The supernatant is then injected into an LC system, often employing a reverse-phase C18 column for separation of the parent drug and its metabolites.[12][13]

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]

In Vitro Antiviral Activity Assays

The EC50 values are typically determined using cell-based assays such as plaque reduction assays or by quantifying viral RNA.

-

Plaque Reduction Assay: Vero E6 cells are infected with SARS-CoV-2 and then treated with varying concentrations of remdesivir. After an incubation period, the cells are stained, and the number of viral plaques (areas of cell death) is counted to determine the concentration at which plaque formation is reduced by 50%.[14]

-

qRT-PCR: This method involves infecting cells with the virus, treating them with the drug, and then quantifying the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[14][15]

Clinical Trial Protocol: ACTT-1 (NCT04280705)

The Adaptive COVID-19 Treatment Trial (ACTT-1) was a pivotal phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of remdesivir in hospitalized adults with COVID-19.[16][17]

-

Study Design: Patients were randomized to receive either remdesivir or a placebo.[16]

-

Dosing Regimen: The remdesivir group received a 200 mg loading dose intravenously on day 1, followed by a 100 mg maintenance dose daily for up to 10 days.[18]

-

Primary Outcome: The primary outcome was the time to recovery, assessed on an eight-point ordinal scale.[19]

Preclinical Animal Models

Rhesus macaques have been used as a key animal model to study the in vivo efficacy of remdesivir.

-

Study Design: In these models, animals are infected with the target virus (e.g., MERS-CoV or SARS-CoV-2) and then treated with remdesivir, typically with a dosing schedule designed to mimic human clinical trials.[20][21]

-

Endpoints: Efficacy is assessed by monitoring clinical signs of disease, viral load in respiratory samples, and lung pathology upon necropsy.[22]

Conclusion

Remdesivir is a direct-acting antiviral agent that, after intracellular metabolism to its active triphosphate form, inhibits viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis. Its pharmacokinetic profile supports once-daily intravenous administration. The extensive preclinical and clinical research, employing robust experimental methodologies, has provided a solid foundation for its use in the treatment of COVID-19. Further research continues to explore its full therapeutic potential and optimize its clinical application.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically‐based pharmacokinetic modeling of remdesivir and its metabolites in pregnant women with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. RNA-Dependent RNA Polymerase From SARS-CoV-2. Mechanism Of Reaction And Inhibition By Remdesivir | bioRxiv [biorxiv.org]

- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]

- 12. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Remdesivir for the Treatment of Covid-19 - Final Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. COVID-19 Clinical Trials Report Card: Remdesivir | The Centre for Evidence-Based Medicine [cebm.net]

- 19. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. newsweek.com [newsweek.com]

Teslexivir Hydrochloride: A Technical Guide to an HPV E1-E2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teslexivir hydrochloride (CAS Number: 1075281-70-7) is a potent antiviral agent that demonstrates high selectivity as an inhibitor of the protein-protein interaction between the E1 and E2 proteins of the Human Papillomavirus (HPV) types 6 and 11. This interaction is a critical step in the initiation of viral DNA replication. This document provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, mechanism of action, and available data on its solubility and storage. Due to the preclinical stage of this compound, detailed experimental protocols for its synthesis, purification, and in vitro/in vivo assays are not extensively available in the public domain. This guide compiles the currently accessible information to serve as a resource for research and development professionals.

Chemical and Physical Properties

This compound is the salt form of Teslexivir, which is also known by the synonyms BTA074 and AP 611074. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]

| Property | Data | Reference |

| CAS Number | 1075281-70-7 | [1][2] |

| Molecular Formula | C35H37BrClN3O4 | [2] |

| Molecular Weight | 679.04 g/mol | [2] |

| Purity | ≥ 99% (as reported by commercial suppliers) | [2] |

| Solubility | Soluble in DMSO | [1][3] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |

| Teslexivir (Free Base) Properties | ||

| CAS Number | 1075798-37-6 | [3][4] |

| Molecular Formula | C35H36BrN3O4 | [4] |

| Molecular Weight | 642.59 g/mol | [4] |

| Monoisotopic Mass | 641.19 Da | [4] |

Mechanism of Action: Inhibition of HPV E1-E2 Protein Interaction

This compound's antiviral activity stems from its role as a potent and selective inhibitor of the interaction between the E1 and E2 proteins of HPV types 6 and 11.[1] This interaction is fundamental for the initiation of viral DNA replication.

-

E2 Protein: The E2 protein acts as a transcriptional activator and is essential for recruiting the E1 helicase to the viral origin of replication.

-

E1 Protein: E1 is a DNA helicase that unwinds the viral DNA, a necessary step for the replication machinery to access and copy the viral genome.

By binding to the transactivation domain of the E2 protein, Teslexivir prevents the formation of the E1-E2 complex.[5] This disruption blocks the recruitment of E1 to the origin of replication, thereby inhibiting the initiation of viral DNA synthesis and subsequent viral production.[1][6]

Signaling Pathway Diagram

Caption: this compound inhibits the interaction between HPV E1 and E2 proteins.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and specific bioassays of this compound are not publicly available in peer-reviewed journals or patents. The information below is based on general methodologies used in the field for similar compounds and assays.

General Synthesis and Purification Approach (Hypothetical)

While a specific synthesis route for this compound is not published, the synthesis of similar complex small molecules often involves multi-step organic synthesis. The final step would likely involve the formation of the hydrochloride salt.

Hypothetical Salt Formation:

-

Dissolve the free base (Teslexivir) in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a cold non-polar solvent to remove impurities, and dried under vacuum.

Purification: Recrystallization is a common method for purifying hydrochloride salts. This involves dissolving the crude salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly to form pure crystals. The choice of solvent is critical and would need to be determined empirically.

In Vitro Assay for E1-E2 Interaction Inhibition (General Protocol)

Several assay formats can be used to screen for inhibitors of the E1-E2 interaction. A common method is a co-operative binding assay.

Principle: This assay measures the E2-dependent binding of E1 to a DNA fragment containing the HPV origin of replication.

General Steps:

-

Reagents:

-

Purified recombinant HPV E1 and E2 proteins.

-

A radiolabeled (e.g., ³³P) DNA probe containing the minimal HPV origin of replication.

-

Anti-E1 antibody coupled to Scintillation Proximity Assay (SPA) beads.

-

Assay buffer.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

In a microplate, combine the E1 and E2 proteins, the radiolabeled DNA probe, and varying concentrations of this compound (or vehicle control).

-

Incubate to allow for protein-protein and protein-DNA binding.

-

Add the anti-E1 antibody-coupled SPA beads to capture the E1-containing complexes.

-

Incubate to allow for immunocapture.

-

Measure the radioactivity using a scintillation counter. A decrease in signal in the presence of this compound indicates inhibition of the E1-E2 interaction.

-

In Vivo Model for Condyloma (General Approach)

Animal models are used to evaluate the efficacy of potential treatments for condyloma. Xenograft models are often employed.

General Steps:

-

Model: Athymic (nude) mice are typically used to prevent rejection of the xenograft.

-

Grafting: Bovine or human foreskin fragments infected with the relevant papillomavirus (e.g., BPV-2 for a bovine model, or HPV-infected human tissue) are grafted onto the dorsal skin of the mice.

-

Treatment: Once papillomas develop, they can be treated topically with a formulation of this compound or a vehicle control.

-

Evaluation: The size and volume of the warts are measured over time to assess the efficacy of the treatment. At the end of the study, tissues can be harvested for histological analysis and to measure viral DNA load.

Preclinical Safety and Toxicology

Specific preclinical safety and toxicology data for this compound are not available in the public domain. The preclinical development of an antiviral agent typically involves a tiered approach to safety evaluation.

Standard Preclinical Toxicology Studies Include:

-

In vitro cytotoxicity assays.

-

Single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent). These studies help to identify potential target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).

-

Safety pharmacology studies to assess effects on major physiological systems (cardiovascular, respiratory, and central nervous system).

-

Genotoxicity studies to evaluate the potential for the compound to damage genetic material.

-

Reproductive and developmental toxicity studies.

Conclusion

This compound is a promising antiviral candidate that targets a specific and essential process in the HPV replication cycle. Its mechanism of action, the inhibition of the E1-E2 protein interaction, offers a targeted approach for the treatment of infections caused by HPV types 6 and 11, such as condyloma. While the publicly available data on this compound are limited, this guide provides a summary of the current knowledge. Further research and publication of detailed preclinical data are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical development of an antiviral drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. Teslexivir | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Teslexivir Hydrochloride: An In-depth Technical Guide to Stability and Degradation Pathways

Introduction to Teslexivir Hydrochloride

This compound is an antiviral agent that was under development for the topical treatment of condyloma acuminata (genital warts) caused by the Human Papilloma Virus (HPV), specifically types 6 and 11. Its mechanism of action involves the inhibition of the E1-E2 viral protein interaction, a critical step in viral DNA replication. While the free base form of the drug exists, the hydrochloride salt was developed, likely to enhance properties such as solubility and stability.

The Importance of Stability and Degradation Studies

For a topical drug product like this compound, understanding its stability and degradation is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are designed to determine how the quality of the drug substance and drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.

Key objectives of stability and degradation studies include:

-

Identification of Degradation Products: To identify the chemical entities that form when the drug substance breaks down.

-

Elucidation of Degradation Pathways: To understand the chemical reactions that lead to the formation of these degradants.

-

Development of a Stability-Indicating Method: To create an analytical method, typically HPLC, that can accurately measure the amount of the active pharmaceutical ingredient (API) and its degradation products without interference.

-

Determination of Shelf-Life and Storage Conditions: To establish the time period during which the drug product will remain within its specifications under defined storage conditions.

Experimental Protocols for Stability and Degradation Analysis

The following sections describe the typical experimental protocols that would be employed to assess the stability of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in the development of a stability-indicating analytical method. It involves subjecting the drug substance to conditions more severe than those it would experience during storage to accelerate its degradation. This helps in identifying potential degradation products and pathways.

Typical Stress Conditions:

-

Acid Hydrolysis: The drug substance is dissolved in a strong acid (e.g., 0.1 N to 1 N HCl) and heated.

-

Base Hydrolysis: The drug substance is dissolved in a strong base (e.g., 0.1 N to 1 N NaOH) and heated.

-

Oxidation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or with heating.

-

Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 60-80°C) in a solid state or in solution.

-

Photodegradation: The drug substance is exposed to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.

Methodology:

-

Prepare solutions or suspensions of this compound in the respective stressor media.

-

Expose the samples to the stress conditions for a defined period.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), to separate and identify the drug substance and its degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Formal Stability Studies

Formal stability studies are conducted on the drug substance and the final drug product in its proposed commercial packaging. These studies are performed under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines.

Storage Conditions (Typical for a Topical Product):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Methodology:

-

Place at least three batches of the drug product in its final packaging into stability chambers maintained at the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove samples.

-

Test the samples for key quality attributes, including appearance, pH, assay of the active ingredient, content of degradation products, and microbial limits.

Data Presentation

The quantitative data from stability studies are typically summarized in tables to facilitate analysis and comparison.

Table 1: Representative Stability Data for this compound Drug Substance

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Long-Term (25°C/60%RH) | |||||

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |

| Degradation Product A (%) | ≤ 0.2 | < 0.05 | 0.06 | 0.08 | 0.10 |

| Total Degradants (%) | ≤ 1.0 | 0.08 | 0.10 | 0.13 | 0.18 |

| Accelerated (40°C/75%RH) | |||||

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.2 | 98.5 | - |

| Degradation Product A (%) | ≤ 0.2 | < 0.05 | 0.12 | 0.18 | - |

| Total Degradants (%) | ≤ 1.0 | 0.08 | 0.25 | 0.45 | - |

Table 2: Representative Stability Data for this compound Topical Cream, 5%

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Long-Term (30°C/65%RH) | ||||

| Appearance | Smooth, white cream | Conforms | Conforms | Conforms |

| pH | 4.5 - 6.5 | 5.8 | 5.8 | 5.7 |

| Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 99.1 |

| Degradation Product B (%) | ≤ 0.5 | < 0.1 | 0.12 | 0.15 |

| Total Degradants (%) | ≤ 1.5 | 0.15 | 0.20 | 0.28 |

| Microbial Limits | Conforms | Conforms | Conforms | Conforms |

Potential Degradation Pathways

Without specific experimental data for this compound, a definitive degradation pathway cannot be described. However, based on the typical functional groups present in complex organic molecules used as pharmaceuticals, a hypothetical degradation pathway can be proposed. This pathway might involve hydrolysis of amide or ester groups, oxidation of susceptible moieties, or photolytic cleavage.

The following diagram illustrates a generic degradation pathway for a hypothetical molecule with functional groups that could be susceptible to degradation.

Conclusion

A thorough understanding of the stability and degradation pathways of this compound is a prerequisite for its potential development and commercialization. Although specific public data is scarce, the application of standard pharmaceutical development protocols, including forced degradation studies and long-term stability testing under ICH conditions, would be essential. These studies would ensure the development of a stable, safe, and effective topical formulation for the treatment of HPV-related conditions. The methodologies and frameworks presented in this guide are fundamental to achieving this goal for any new chemical entity.

In-depth Technical Guide: Biophysical Characterization of Teslexivir-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teslexivir is an antiviral agent that has been investigated for the treatment of infections caused by the Human Papillomavirus (HPV). It functions as an inhibitor of a critical protein-protein interaction essential for viral replication. This technical guide provides an in-depth overview of the biophysical characterization of the interaction between Teslexivir and its protein targets, the HPV E1 and E2 proteins. The document will detail the mechanism of action, present quantitative biophysical data, and provide detailed experimental protocols for key analytical techniques. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Mechanism of Action of Teslexivir

Teslexivir targets the protein-protein interaction between the HPV E1 and E2 proteins. E1 is a DNA helicase that unwinds the viral DNA, a crucial step for replication, while E2 is a multifunctional protein that, in addition to its transcriptional regulation roles, is responsible for recruiting E1 to the viral origin of replication. The formation of the E1-E2 complex is therefore a prerequisite for the initiation of HPV DNA replication. Teslexivir, an indandione derivative, binds to the transactivation domain (TAD) of the E2 protein, at the interface where E1 normally binds. This binding event physically blocks the association of E1 with E2, thereby preventing the formation of the E1-E2 complex and halting viral DNA replication.

Below is a diagram illustrating the mechanism of action of Teslexivir.

Caption: Mechanism of Teslexivir action.

Quantitative Data Presentation

The following tables summarize the biophysical data for inhibitors of the HPV E1-E2 interaction, including compounds from the same class as Teslexivir.

Table 1: Thermodynamic Parameters of Indandione Inhibitor Binding to HPV11 E2 TAD

| Parameter | Value | Technique | Reference |

| Association Constant (Ka) | 2.5 x 107 M-1 | ITC | [1] |

| Dissociation Constant (Kd) | 40 nM | ITC | [1] |

| Enthalpy (ΔH) | -6.88 kcal/mol | ITC | [1] |

| Entropy (TΔS) | 3.1 kcal/mol | ITC | [1] |

| Stoichiometry (n) | 0.97 | ITC | [1] |

Table 2: In Vitro and Cellular Activity of Optimized E1-E2 Inhibitors

| Compound Series | E1-E2 Interaction Inhibition (IC50) | Cellular DNA Replication Inhibition (EC50) | Reference |

| Indandione | Low nanomolar | ~1 µM | [2] |

| Repaglinide Analog | Low nanomolar | ~1 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key biophysical experiments used to characterize the Teslexivir-protein interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

Caption: Isothermal Titration Calorimetry workflow.

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the HPV11 E2 transactivation domain (TAD) (amino acids 1-205).

-

Dialyze the purified E2 TAD extensively against the ITC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Prepare a stock solution of Teslexivir in 100% DMSO.

-

Dilute the Teslexivir stock solution into the same ITC buffer to the desired final concentration (e.g., 100-200 µM), ensuring the final DMSO concentration is matched in the protein solution (typically ≤ 5%).

-

Prepare the E2 TAD solution to the desired concentration (e.g., 10-20 µM) in the ITC buffer containing the same final DMSO concentration as the Teslexivir solution.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature to 25°C.

-

Load the E2 TAD solution into the sample cell and the Teslexivir solution into the injection syringe.

-

Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

-

Record the heat changes upon each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a one-site binding model using the instrument's analysis software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

Caption: Surface Plasmon Resonance workflow.

Detailed Protocol:

-

Immobilization of E2 TAD:

-

Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified E2 TAD (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

-

Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without the protein immobilization.

-

-

Kinetic Analysis:

-

Prepare a series of Teslexivir concentrations (e.g., ranging from 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Inject the Teslexivir solutions over the E2 TAD and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode of the inhibitor and the conformational changes in the protein upon binding.

Experimental Workflow:

Caption: X-ray Crystallography workflow.

Detailed Protocol:

-

Protein-Ligand Complex Preparation:

-

Concentrate the purified HPV11 E2 TAD to approximately 10 mg/mL.

-

Incubate the protein with a 3-fold molar excess of Teslexivir (dissolved in a minimal amount of DMSO and then diluted in the protein buffer) for 1 hour on ice.

-

-

Crystallization:

-

Set up crystallization trials using the hanging drop vapor diffusion method at 20°C.

-

Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

-

A typical crystallization condition for the E2 TAD-inhibitor complex is 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 5000 MME.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in the reservoir solution supplemented with 20% glycerol before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as XDS or HKL2000.

-

Solve the structure by molecular replacement using the coordinates of the apo E2 TAD (PDB ID: 1R6K) as a search model.

-

Build the model of the complex into the electron density map and refine the structure using software such as PHENIX or REFMAC5. The final structure of a similar complex is available under PDB ID: 1R6N.[3]

-

Mandatory Visualizations

Signaling Pathway of HPV Replication Inhibition

The following diagram illustrates the central role of the E1-E2 interaction in HPV DNA replication and how Teslexivir disrupts this pathway.

Caption: HPV replication pathway and Teslexivir inhibition.

Logical Relationship of Biophysical Techniques

The following diagram shows the logical flow and complementary nature of the described biophysical techniques in the characterization of a protein-ligand interaction.

Caption: Interrelation of biophysical techniques.

References

Methodological & Application

Application Notes and Protocols for Teslexivir Hydrochloride in Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslexivir hydrochloride, also known as BTA074 hydrochloride, is a potent antiviral agent that shows promise in the research of Human Papillomavirus (HPV) infections.[1][2] It functions as a selective inhibitor of the crucial interaction between the E1 and E2 viral proteins. This interaction is an essential step for HPV DNA replication and viral production, particularly for HPV types 6 and 11, which are associated with condyloma.[1][2] The hydrochloride salt form of Teslexivir generally offers enhanced water solubility and stability compared to its free base form, making it suitable for in vitro studies.[1]

These application notes provide detailed protocols for evaluating the in vitro cytotoxicity and antiviral efficacy of this compound in a cell culture setting.

Mechanism of Action

Teslexivir is a small molecule inhibitor that disrupts the protein-protein interaction between the HPV E1 and E2 proteins. The E1 protein is a helicase essential for unwinding the viral DNA, and the E2 protein is involved in viral replication and transcription. By preventing the E1-E2 interaction, Teslexivir effectively halts viral DNA replication.[1][2][3]

Caption: Teslexivir's mechanism of action against HPV.

Data Presentation

Table 1: this compound Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 10 | 95.5 | ± 4.8 |

| 50 | 90.1 | ± 6.2 |

| 100 | 75.3 | ± 7.1 |

| 200 | 52.1 | ± 8.5 |

| 500 | 20.7 | ± 5.9 |

Note: Data is representative. Actual results will vary based on the cell line and experimental conditions.

Table 2: this compound Antiviral Activity (Virus Yield Reduction)

| Concentration (µM) | Viral Titer Reduction (log10) | P-value |

| 0 (Vehicle Control) | 0 | - |

| 0.1 | 0.5 | <0.05 |

| 1 | 1.2 | <0.01 |

| 10 | 2.5 | <0.001 |

| 50 | 3.8 | <0.001 |

Note: Data is representative. Actual results will vary based on the HPV type, cell model, and assay.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.

Materials:

-

Human keratinocytes (e.g., HaCaT cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is <0.5%.

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Include a vehicle-only control (medium with DMSO).

-

Incubate for 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).

-

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antiviral Efficacy Assay (Virus Yield Reduction Assay)

This assay quantifies the ability of this compound to inhibit the production of new viral particles in a relevant cell model.

Materials:

-

Cell line supporting HPV replication (e.g., CIN-612 9E cells)

-

Appropriate cell culture medium (e.g., Keratinocyte-SFM)

-

HPV stock (e.g., HPV11 quasivirions)

-

This compound

-

96-well cell culture plates

-

Reagents for DNA extraction and qPCR

Procedure:

-

Cell Seeding:

-

Seed CIN-612 9E cells in a 96-well plate and culture until they form a confluent monolayer.

-

-

Infection and Treatment:

-

Pre-treat the cell monolayers with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

-

Infect the cells with HPV at a predetermined multiplicity of infection (MOI).

-

After a 2-4 hour adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 48-72 hours to allow for viral replication and particle production.

-

-

Virus Harvest and Quantification:

-

Harvest the total cellular DNA from each well using a commercial DNA extraction kit.

-

Quantify the amount of viral DNA using quantitative PCR (qPCR) with primers specific for a late viral gene (e.g., L1).

-

-

Data Analysis:

-

Determine the reduction in viral DNA copies in treated wells compared to the vehicle-only control.

-

Calculate the 50% effective concentration (EC₅₀), the concentration at which the drug inhibits viral replication by 50%.

-

Caption: Workflow for the virus yield reduction assay.

References

Application Notes and Protocols for Tes-lexi-vir Hydrochloride in HPV Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) is a group of viruses that are a primary cause of various epithelial lesions and cancers, including cervical and other anogenital cancers. The replication of the HPV genome is a critical process for the viral life cycle and pathogenesis, making it a key target for antiviral drug development. A crucial step in HPV DNA replication is the interaction between the viral E1 and E2 proteins at the viral origin of replication. Teslexivir hydrochloride, also known as BTA074, is a potent and selective small molecule inhibitor of this E1-E2 protein-protein interaction, thereby inhibiting HPV DNA replication.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in HPV replication assays to evaluate its antiviral efficacy.

Mechanism of Action

This compound selectively targets the interaction between the HPV E1 and E2 proteins. The E2 protein is responsible for recognizing and binding to specific sites within the viral origin of replication. Subsequently, E2 recruits the E1 helicase to the origin. This E1-E2 complex is essential for the initiation of viral DNA replication. By binding to the E2 transactivation domain, this compound prevents the recruitment of the E1 helicase, thus halting the replication process.[6][7][8] This targeted mechanism makes Teslexivir a valuable tool for studying HPV replication and a promising candidate for antiviral therapy, particularly against low-risk HPV types 6 and 11.[1][2][3][4][5]

Data Presentation

The efficacy of this compound in inhibiting HPV replication can be quantified using cellular assays. The half-maximal effective concentration (EC50) is a key parameter to determine the potency of the compound. While specific EC50 values for this compound are not publicly available, studies on similar small molecule inhibitors of the HPV11 E1-E2 interaction have reported EC50 values in the low micromolar range in cellular DNA replication assays.[6]

| Compound Class | Target | Assay Type | HPV Type | Reported EC50 |

| Small Molecule Inhibitor | HPV E1-E2 Interaction | Cellular DNA Replication Assay | HPV 11 | ~ 1 µM[6] |

Experimental Protocols

Two primary methods for quantifying HPV DNA replication in a laboratory setting are the Luciferase Reporter Assay and Southern Blotting.

Protocol 1: Luciferase Reporter Assay for HPV Replication

This assay offers a high-throughput and quantitative method to measure HPV DNA replication by linking it to the expression of a luciferase reporter gene.[9]

Materials:

-

Human cervical cancer cell line (e.g., C33-A, HPV-negative)

-

Expression plasmids for HPV E1 and E2 proteins (e.g., for HPV 6 or 11)

-

An HPV origin of replication (ori) plasmid containing a firefly luciferase reporter gene

-

A control plasmid expressing Renilla luciferase (for normalization)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell culture medium and supplements

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed C33-A cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Transfection:

-

Prepare a transfection mix containing the E1 and E2 expression plasmids, the HPV ori-luciferase plasmid, and the Renilla luciferase control plasmid.

-

Add the transfection reagent according to the manufacturer's instructions.

-

Incubate the mixture at room temperature.

-

Add the transfection complex to the cells.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

After 4-6 hours of transfection, replace the medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of HPV replication for each concentration of this compound compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Southern Blot Assay for HPV Replication

This traditional method allows for the direct detection and quantification of newly replicated viral DNA.

Materials:

-

Human osteosarcoma cell line (e.g., U2OS, known to support HPV replication)

-

Plasmids expressing HPV E1 and E2 proteins

-

An HPV origin of replication (ori) plasmid

-

This compound

-

Cell culture reagents

-

Transfection reagent

-

DNA extraction kit

-

Restriction enzymes (e.g., DpnI and a linearizing enzyme)

-

Agarose gel electrophoresis system

-

Southern blotting apparatus and reagents

-

Radioactively or non-radioactively labeled DNA probe specific to the HPV ori plasmid

Procedure:

-

Cell Culture and Transfection:

-

Seed U2OS cells in 6-well plates.

-

Co-transfect the cells with the E1, E2, and HPV ori plasmids.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

-

DNA Extraction:

-

After 72 hours, harvest the cells and extract low molecular weight DNA using a suitable method (e.g., Hirt extraction).

-

-

Restriction Enzyme Digestion:

-

Digest the extracted DNA with DpnI to degrade the input plasmid DNA (which is methylated from bacterial propagation).

-

In a separate reaction, digest with a linearizing enzyme to resolve the replicated DNA into a single band.

-

-

Agarose Gel Electrophoresis: Separate the digested DNA on an agarose gel.

-

Southern Blotting:

-

Transfer the DNA from the gel to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for the HPV ori plasmid.

-

-

Detection and Quantification:

-

Detect the probe signal using autoradiography or a chemiluminescence imaging system.

-

Quantify the band intensity corresponding to the replicated DNA to determine the level of inhibition by this compound.

-

Visualizations

Caption: Mechanism of this compound in inhibiting HPV replication.

Caption: General experimental workflow for assessing HPV replication inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. invivochem.net [invivochem.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the binding site for inhibitors of the HPV11 E1-E2 protein interaction on the E2 transactivation domain by photoaffinity labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A quantitative and high-throughput assay of human papillomavirus DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Teslexivir Hydrochloride for Condyloma Acuminata: Application Notes and Research Protocols

A Note to the Research Community: Publicly available research data on teslexivir hydrochloride (also known as BTA074 or AP611074) for the treatment of condyloma acuminata is limited. In 2018, a Phase II clinical trial for anogenital warts sponsored by Vaxart, Inc. reported that twice-daily topical teslexivir 5% gel did not meet the primary endpoint of a statistically significant improvement in the complete clearance rate of baseline anogenital warts compared to placebo. Detailed protocols, quantitative data, and extensive research models specific to teslexivir are not widely published.

Therefore, these application notes provide a comprehensive overview of established research models and protocols for evaluating treatments for condyloma acuminata, contextualized with the known mechanism of teslexivir and data from commonly used therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

Introduction to Condyloma Acuminata and Therapeutic Strategies

Condyloma acuminata, or anogenital warts, are benign proliferative lesions caused by infection with low-risk human papillomavirus (HPV) types, most commonly HPV 6 and 11.[1] These viruses are double-stranded DNA viruses that infect the basal cells of the epithelium.[2] While many infections are cleared by the immune system, persistent infections can lead to the development of warts.